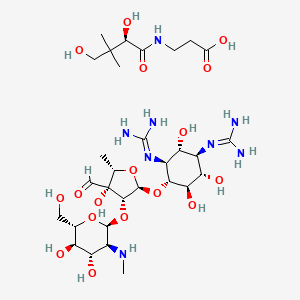
Streptomycin pantothenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomycin pantothenate is a compound that combines the antibiotic properties of streptomycin with the nutritional benefits of pantothenic acid (vitamin B5). Streptomycin, derived from the bacterium Streptomyces griseus, is known for its effectiveness against a variety of bacterial infections, particularly tuberculosis . Pantothenic acid is essential for synthesizing coenzyme A, which plays a crucial role in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of streptomycin pantothenate involves the combination of streptomycin and pantothenic acid. The process typically includes the following steps:
Isolation of Streptomycin: Streptomycin is isolated from the fermentation broth of Streptomyces griseus through a series of extraction and purification steps.
Synthesis of Pantothenic Acid: Pantothenic acid is synthesized either chemically or through microbial fermentation.
Formation of this compound: The final step involves the reaction of streptomycin with pantothenic acid under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The fermentation process for streptomycin is optimized for higher yields, and the synthesis of pantothenic acid is carried out using high-efficiency reactors .
Chemical Reactions Analysis
Types of Reactions: Streptomycin pantothenate undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form inactive derivatives.
Reduction: Reduction reactions can modify the functional groups in streptomycin, affecting its antibiotic activity.
Substitution: Substitution reactions can occur at the amino groups of streptomycin, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of streptomycin with altered antibiotic properties .
Scientific Research Applications
Streptomycin pantothenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions between antibiotics and vitamins.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for its potential in treating bacterial infections and as a nutritional supplement
Industry: Used in the production of fortified foods and pharmaceuticals.
Mechanism of Action
Streptomycin pantothenate exerts its effects through the combined actions of streptomycin and pantothenic acid:
Streptomycin: Inhibits protein synthesis by binding to the 16S rRNA of the bacterial ribosome, leading to the disruption of bacterial growth.
Pantothenic Acid: Functions as a precursor for coenzyme A, which is essential for various metabolic pathways, including the synthesis and degradation of fatty acids.
Comparison with Similar Compounds
Streptomycin pantothenate can be compared with other similar compounds:
Streptomycin Sulfate: Another derivative of streptomycin used as an antibiotic.
Calcium Pantothenate: A common form of pantothenic acid used as a dietary supplement.
Neomycin: Another aminoglycoside antibiotic with similar properties to streptomycin
Uniqueness: this compound is unique due to its dual functionality as both an antibiotic and a nutritional supplement, making it a valuable compound in both medical and nutritional applications .
Properties
CAS No. |
6227-52-7 |
|---|---|
Molecular Formula |
C30H56N8O17 |
Molecular Weight |
800.8 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1 |
InChI Key |
YXIORFGPXSLCOT-FGZKHVCBSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O |
Related CAS |
106546-98-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















